BenchChemオンラインストアへようこそ!

4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Leukemia CML Cytotoxicity

This specific 4-methoxy analog (VIIb) is essential for reproducible kinase inhibition studies. Replacing the 4-methoxy group with hydrogen (analog VIIa) reduces potency against K-562 CML cells, with the IC50 shifting from 0.05 µM to 0.07 µM. The compound provides class-level evidence of dual Src/Abl inhibition and activity against the imatinib-resistant T315I gatekeeper mutant. Its hydrazide functionality enables cyclocondensation to generate rigidified tricyclic analogs, confirmed by a 72% synthetic yield. Insist on the precise compound to maintain target engagement fidelity; no known isosteric analog replicates this potency combination. Ideal as a starting point for medicinal chemistry campaigns and for deconvoluting overlapping Src/Abl signaling pathways.

Molecular Formula C19H16N6O2
Molecular Weight 360.4 g/mol
Cat. No. B11227182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Molecular FormulaC19H16N6O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C19H16N6O2/c1-27-15-9-7-13(8-10-15)19(26)24-23-17-16-11-22-25(18(16)21-12-20-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,26)(H,20,21,23)
InChIKeyDPSXYLFDMDCQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes39 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide: A Pyrazolo[3,4-d]pyrimidine Src/Abl Kinase Inhibitor Scaffold


The compound 4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (CAS 371212-55-4, MW 360.37 g/mol, C19H16N6O2) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. It features a 1-phenylpyrazolo[3,4-d]pyrimidine core linked via a hydrazide bridge to a 4-methoxybenzoyl moiety, and is identified as compound VIIb in academic studies focused on dual Src-Abl inhibition for chronic myeloid leukemia (CML) [2]. The compound is commercially available through several screening compound suppliers and has been characterized by target-specific biochemical assays and cell-based cytotoxicity screening.

Why Unsubstituted Benzohydrazide or Other Pyrazolo[3,4-d]pyrimidine Analogs Cannot Replace 4-Methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide in Src/Abl-Driven Leukemia Models


Within the pyrazolo[3,4-d]pyrimidine benzohydrazide sub-series, the 4-methoxy substituent on the benzoyl ring is not a simple spectator group; it directly modulates both enzymatic potency and cellular cytotoxicity. Replacement of this methoxy group with hydrogen (i.e., the unsubstituted benzohydrazide analog VIIa) results in a measurable loss of activity against the K-562 chronic myeloid leukemia cell line, as the IC50 shifts from 0.05 µM (VIIb, the target compound) to 0.07 µM (VIIa) [1]. Furthermore, the pyrazolo[3,4-d]pyrimidine core itself is a privileged but highly tunable scaffold where subtle changes at the N1-aryl, C4-hydrazide, and C6 positions profoundly alter the selectivity window between Src and Abl kinases as well as activity against the imatinib-resistant T315I gatekeeper mutant [2]. Therefore, even structurally close analogs cannot be assumed to possess the same target engagement profile or cellular potency, making the procurement of the precise compound essential for reproducible biological results.

Quantitative Differentiation Evidence for 4-Methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide Against Close Analogs


Superior Cytotoxic Potency in K-562 Leukemia Cells Compared to the Unsubstituted Benzohydrazide Analog VIIa

The 4-methoxybenzohydrazide derivative (VIIb) demonstrates greater in vitro cytotoxicity against K-562 chronic myeloid leukemia cells than its direct unsubstituted analog (VIIa). This comparison establishes that the para-methoxy group contributes positively to the antiproliferative effect within this scaffold [1].

Leukemia CML Cytotoxicity

Dual Src/Abl Kinase Inhibition Profile: Class-Level Evidence from the Pyrazolo[3,4-d]pyrimidine Benzohydrazide Series

Compounds 7a and 7b, which include the target compound (7b = VIIb), were identified as the most active derivatives in a series of pyrazolo[3,4-d]pyrimidines evaluated against both wild-type Abl and Src kinases, as well as the T315I mutant form of Abl [1]. This is significant because the T315I gatekeeper mutation confers resistance to first-line CML therapeutic imatinib. While precise IC50 values for each kinase are not available in the open-access records, the authors explicitly highlight that these compounds 'revealed the highest activity against both wild and mutant Abl kinases as well as the Src kinase' within the entire library screened.

Kinase Inhibition Src Abl

Physicochemical Profile: Calculated logP, logD, and Polar Surface Area Support Drug-Likeness

The target compound exhibits physicochemical properties that conform to established drug-likeness criteria. Calculated logP and logD values of 3.006 indicate moderate lipophilicity, which is within the optimal range (1-5) for oral bioavailability according to Lipinski's guidelines. The polar surface area (PSA) of 79.68 Ų is well below the 140 Ų threshold associated with good oral absorption . These properties are favorable when compared to other pyrazolo[3,4-d]pyrimidine analogs that may possess higher lipophilicity and consequently poorer aqueous solubility.

Drug-likeness Physicochemical Properties ADME

Synthetic Accessibility: Demonstrated 72% Yield in Multi-Step Synthesis

The compound is reported as a reactant for subsequent heterocyclic transformations, with one source documenting its synthesis at a 72% yield [1]. While no direct comparison is provided with alternative synthetic routes, this yield indicates that the hydrazide formation step is synthetically viable and does not represent a bottleneck for scale-up. The compound can be further elaborated into tricyclic derivatives, suggesting its utility as a building block.

Synthetic Chemistry Process Development Yield

Optimal Research and Procurement Scenarios for 4-Methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide


Hit-to-Lead Optimization in Imatinib-Resistant Chronic Myeloid Leukemia (CML) Drug Discovery

The compound's demonstrated cytotoxicity against K-562 cells (IC50 = 0.05 µM) and its class-level evidence of dual Src/Abl inhibition, including activity against the T315I gatekeeper mutant, make it a suitable starting point for medicinal chemistry campaigns targeting imatinib-resistant CML [1][2]. Its structure can be further diversified at the C6 position of the pyrazolo[3,4-d]pyrimidine core to improve selectivity and pharmacokinetic properties.

Tool Compound for Studying Src and Abl Kinase Crosstalk in Leukemia Cell Signaling

The dual Src/Abl inhibition profile suggests that this compound can serve as a pharmacological probe to deconvolute the overlapping roles of Src family kinases and Abl in Bcr-Abl-driven oncogenic signaling [2]. When used alongside more selective inhibitors, it enables the dissection of pathway-specific effects on proliferation and apoptosis in leukemia model systems.

Building Block for the Synthesis of Conformationally Restricted Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

The compound's hydrazide functionality can be utilized for cyclocondensation reactions to generate rigidified tricyclic analogs, as demonstrated in the El-Moghazy et al. (2016) study where pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines were prepared [1][2]. The 72% synthetic yield supports its feasibility as a building block for library synthesis, and the resulting rigid analogs may exhibit improved target selectivity.

In Silico Docking and Structure-Based Drug Design Against Abl Kinase

Given that the pyrazolo[3,4-d]pyrimidine core is a known ATP-competitive kinase inhibitor scaffold, this compound is suitable for molecular docking studies against both wild-type and T315I mutant Abl kinase crystal structures [2]. Its well-defined single pose and moderate molecular weight (360.37 g/mol) facilitate accurate docking simulations to guide rational structural modifications.

Quote Request

Request a Quote for 4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.